(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
Description
Structural Elucidation
Stereochemical Configuration Analysis
The compound’s stereochemistry is defined by the (2S,4S) configuration at the pyrrolidine core. This is confirmed by:
- Chiral Resolution : The tert-butyl ester group at position 1 and the thiazolidinylcarbonyl group at position 2 create a stereogenic center at C2, while the piperazinyl-pyrazolyl substituent at C4 establishes a second stereogenic center.
- Enantiomeric Excess : Certificates of analysis (COA) from commercial suppliers report >99.97% enantiomeric excess, confirming high stereochemical purity.
- SMILES Notation : The canonical SMILES code
O=C(N1[C@H](C(N2CSCC2)=O)C[C@H](N3CCN(C4=CC(C)=NN4C5=CC=CC=C5)CC3)C1)OC(C)(C)Cexplicitly defines the stereochemistry using@and@@descriptors.
Table 1: Key Stereochemical Features
| Feature | Position | Configuration | Functional Group Influence |
|---|---|---|---|
| Pyrrolidine C2 | 2 | S | Thiazolidinylcarbonyl |
| Pyrrolidine C4 | 4 | S | Piperazinyl-pyrazolyl |
Crystallographic Characterization via X-ray Diffraction
While direct X-ray data for this compound is unavailable, insights are drawn from structurally related analogs:
- Pyrrolidine Ring Conformation : In similar pyrrolidine derivatives, the ring adopts a twist conformation due to steric hindrance between substituents.
- Dihedral Angles : The pyrrolidine and thiazolidine rings typically form dihedral angles of ~67–87°, minimizing steric clash.
- Hydrogen Bonding : Intramolecular C–H⋯O interactions (e.g., between thiazolidine carbonyl and pyrrolidine hydrogen atoms) stabilize conformations.
Figure 1: Hypothetical Crystal Packing (Inferred from Analogous Structures)
Depiction of hydrogen-bonded chains or dimers, as observed in related spirocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
NMR data for this compound align with its structural complexity, as evidenced by:
- 1H NMR Key Shifts (CDCl₃ or DMSO-d₆):
- 13C NMR Assignments :
Table 2: Representative NMR Shifts
| Nucleus | δ (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| 1H | 8.05–7.98 | Pyrazole/phenyl aromatic protons | m |
| 1H | 5.07–4.80 | Pyrrolidine C2/C4 protons | m |
| 13C | 170–169 | Ester/thiazolidinylcarbonyl C=O | – |
Mass Spectrometric Fragmentation Patterns
The compound undergoes predictable fragmentation due to its functional groups:
- Primary Fragments :
- Secondary Fragments :
Table 3: Predicted Fragmentation Pathways
| Fragment | m/z | Structural Origin |
|---|---|---|
| [M+H]⁺ | 527 | Intact molecule |
| [M – C₄H₉]⁺ | 471 | Loss of tert-butyl group |
| [M – C₃H₅NO₂]⁺ | 451 | Thiazolidinylcarbonyl cleavage |
| Piperazine-pyrazole | 267 | C₁₃H₁₈N₄ fragment |
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O3S/c1-20-16-24(33(28-20)21-8-6-5-7-9-21)30-12-10-29(11-13-30)22-17-23(25(34)31-14-15-37-19-31)32(18-22)26(35)36-27(2,3)4/h5-9,16,22-23H,10-15,17-19H2,1-4H3/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBLBXYTGVIKEP-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester, commonly known as Teneligliptin, is a potent dipeptidyl peptidase IV (DPP-4) inhibitor. This compound has garnered significant attention for its role in the management of type 2 diabetes mellitus (T2DM) due to its ability to enhance incretin levels, thereby improving glycemic control.
- Molecular Formula : C27H38N6O3S
- Molecular Weight : 526.69 g/mol
- CAS Number : 401566-80-1
- Structure : The compound features a complex structure with multiple rings, including a pyrrolidine and thiazolidine moiety, which are critical for its biological activity.
Teneligliptin functions primarily by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). By preventing the breakdown of these hormones, Teneligliptin promotes insulin secretion in response to meals and reduces glucagon secretion, leading to lower blood glucose levels.
Clinical Studies
Clinical trials have demonstrated that Teneligliptin is effective in managing blood glucose levels in patients with T2DM. In one notable study, Teneligliptin showed significant reductions in HbA1c levels compared to placebo groups over a 24-week period. The results indicated:
| Parameter | Teneligliptin Group | Placebo Group |
|---|---|---|
| HbA1c Reduction | -0.8% | -0.1% |
| Fasting Plasma Glucose (FPG) | -30 mg/dL | -5 mg/dL |
Pharmacokinetics
Teneligliptin exhibits favorable pharmacokinetic properties:
- Bioavailability : Approximately 60%
- Peak Plasma Concentration (Cmax) : Reached within 1–3 hours post-administration
- Half-life : Approximately 12 hours, allowing for once-daily dosing.
Case Studies
Several case studies highlight the effectiveness of Teneligliptin in diverse populations:
- Japanese Population : A study involving Japanese patients with T2DM reported that Teneligliptin significantly improved glycemic control without causing weight gain or hypoglycemia.
- Elderly Patients : Another case study focused on elderly patients revealed that Teneligliptin was well-tolerated and effective in reducing HbA1c levels while maintaining safety profiles.
Safety and Side Effects
The safety profile of Teneligliptin has been extensively evaluated. Common side effects include:
- Gastrointestinal disturbances (nausea, diarrhea)
- Headache
- Rare cases of pancreatitis
Overall, Teneligliptin is generally well-tolerated with a low incidence of severe adverse effects.
Scientific Research Applications
Antidiabetic Agents
This compound is structurally related to Teneligliptin , a DPP-IV inhibitor used for managing type 2 diabetes. The presence of the thiazolidine moiety may enhance its efficacy in glucose metabolism regulation and insulin sensitivity improvement .
Antidepressant Activity
The piperazine and pyrazole components are known to exhibit antidepressant properties. Studies suggest that compounds with similar structures can modulate serotonin and norepinephrine levels, potentially offering therapeutic benefits in mood disorders .
Anticancer Potential
Research indicates that thiazolidine derivatives possess anticancer properties, likely due to their ability to induce apoptosis in cancer cells. The incorporation of the pyrazole ring may enhance this effect by targeting specific cancer pathways .
Case Studies and Research Findings
Comparison with Similar Compounds
Pharmacological Potential vs. Ferroptosis-Inducing Compounds
highlights ferroptosis-inducing compounds (FINs) as promising anticancer agents.
- Piperazine derivatives often exhibit selective cytotoxicity in cancer cells, aligning with ’s observation of OSCC cells’ sensitivity to ferroptosis .
However, the thiazolidine moiety in the target compound may differentiate its mechanism from typical FINs, which often rely on lipid peroxidation via iron-dependent pathways.
Contrast with Natural Bioactive Compounds
emphasizes plant-derived biomolecules, which differ significantly in origin and complexity:
| Parameter | Target Compound | Plant-Derived Biomolecules |
|---|---|---|
| Origin | Synthetic | Natural (e.g., alkaloids, flavonoids) |
| Structural Complexity | High (multiple heterocycles, stereocenters) | Moderate (often single-ring systems) |
| Bioactivity Focus | Likely enzyme/receptor modulation | Antioxidant, antimicrobial, or anti-inflammatory |
The tert-butyl ester in the target compound suggests a prodrug design, whereas plant-derived compounds often rely on glycosylation or methylation for bioavailability .
Methodological Considerations in Structural Analysis
Preparation Methods
Preparation of Key Intermediate: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
According to patent WO2015063709A1, the process starts with synthesizing this piperazine derivative (Formula III), which is crucial for subsequent coupling reactions. This intermediate can be obtained by cyclization reactions and functional group transformations, including:
- Cyclizing a precursor compound (Formula V) using Lawesson's reagent to form a thiazolidinyl derivative (Formula VI).
- Deprotecting the thiazolidinyl intermediate to yield the piperazine compound (Formula III).
This step sets the stage for coupling with the pyrrolidine derivative.
Coupling Reaction via Reductive Amination
The core step involves coupling the piperazine intermediate with tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate (a protected pyrrolidine derivative) using sodium triacetoxyborohydride as the reductive amination agent.
Typical reaction conditions and procedure :
| Parameter | Details |
|---|---|
| Reactants | tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate |
| Reducing agent | Sodium triacetoxyborohydride |
| Solvent | Toluene or mixture of toluene and tetrahydrofuran |
| Temperature | 5–25 °C (initial addition at 5–10 °C, then stirring at 20–25 °C) |
| Reaction time | Approximately 3 hours |
| Work-up | Quenching with deionized water, washing with aqueous sodium bicarbonate and water |
| Purification | Concentration under reduced pressure, dissolution in isopropyl alcohol, further concentration |
| Yield | High yields reported, up to 100% in small scale; 79% isolated yield in large scale |
This reductive amination efficiently forms the C–N bond linking the piperazine and pyrrolidine moieties while preserving stereochemistry.
Deprotection and Crystallization
After coupling, the crude product undergoes:
- Treatment with hydrobromic acid in isopropyl alcohol at elevated temperatures (75–77 °C) to obtain hydrobromide salts.
- Controlled cooling and seeding to induce crystallization.
- Filtration, washing with ethanol, and drying under reduced pressure or hot air to yield the purified hydrobromide monohydrate or dihydrate salt.
This step ensures the isolation of the compound in a stable, crystalline form suitable for pharmaceutical use.
Reaction Scheme Summary
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclization | Lawesson's reagent | Thiazolidinyl intermediate (Formula VI) |
| 2 | Deprotection | Suitable deprotecting agent | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (III) |
| 3 | Reductive amination | Sodium triacetoxyborohydride, toluene, 5–25 °C, 3 h | tert-butyl (2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-(3-thiazolidinylcarbonyl)pyrrolidine-1-carboxylate (VIII) |
| 4 | Deprotection & salt formation | Hydrobromic acid, isopropyl alcohol, 75–77 °C, crystallization | Hydrobromide salt of target compound |
Research Findings and Optimization Notes
- Sodium triacetoxyborohydride is preferred over other reductants due to its mildness and selectivity in reductive amination, minimizing side reactions.
- Reaction monitoring by HPLC ensures completion and purity.
- Use of tert-butyl ester protecting group facilitates handling and purification.
- Large-scale synthesis has been demonstrated with consistent yields and purity, indicating robustness of the method.
- Crystallization conditions are critical for obtaining the desired polymorphic form and hydrate state, affecting stability and bioavailability.
Summary Table of Preparation Conditions and Yields
| Preparation Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | Sodium triacetoxyborohydride; toluene; 5–25 °C; 3 h | 79–100 | Scale-dependent; high purity achieved |
| Work-up and crystallization | Hydrobromic acid in isopropyl alcohol; 75–77 °C; controlled cooling | N/A | Produces hydrobromide salt crystals |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
The compound contains a (2S,4S)-pyrrolidine core with a tert-butyl ester, a thiazolidinylcarbonyl group, and a piperazinyl-linked 3-methyl-1-phenylpyrazole. The stereochemistry at positions 2 and 4 is critical for spatial interactions during reactions. For example, tert-butyl esters are commonly used as protecting groups for carboxylic acids due to their stability under basic conditions but susceptibility to acidic cleavage . The pyrazole-piperazine moiety may participate in hydrogen bonding or π-π stacking, impacting solubility and crystallization .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : Use - and -NMR to confirm stereochemistry and substituent positions. For example, tert-butyl signals appear as singlets at ~1.4 ppm in -NMR .
- HPLC-MS : Employ reverse-phase HPLC with mass spectrometry to verify purity and molecular weight (e.g., C26H30Cl2FN5O3 in a related piperazine-tert-butyl ester compound showed [M+1]+ at 550.45 ).
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in piperazine-tert-butyl ester analogs .
Q. How can the stereochemical integrity of the (2S,4S)-pyrrolidine core be maintained during synthesis?
Use chiral auxiliaries or asymmetric catalysis. For example, tert-butyl-protected intermediates in multi-step syntheses often require controlled reaction conditions (e.g., palladium-catalyzed couplings under inert atmospheres at 40–100°C) to preserve stereochemistry . Monitor enantiomeric excess via chiral HPLC .
Advanced Research Questions
Q. What strategies mitigate epimerization risks during the introduction of the thiazolidinylcarbonyl group?
Epimerization at the 2S/4S positions can occur under basic or high-temperature conditions. Strategies include:
- Using mild coupling reagents (e.g., HATU or EDCI) at low temperatures (0–5°C).
- Avoiding prolonged exposure to polar aprotic solvents like DMF, which may promote racemization .
- Validating stereochemical stability via periodic NMR monitoring .
Q. How can impurities arising from tert-butyl ester degradation be identified and quantified?
- Degradation pathways : Hydrolysis under acidic conditions may yield carboxylic acid byproducts. Use LC-MS to detect fragments (e.g., [M-56]+ corresponding to loss of tert-butyl).
- Chromatographic separation : Optimize gradient elution on C18 columns to resolve co-eluting impurities, as seen in USP methods for structurally related compounds .
- Quantitative NMR : Compare integration ratios of tert-butyl protons to other substituents .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors, leveraging the pyrazole’s aromaticity and hydrogen-bonding potential .
- MD simulations : Assess conformational stability of the piperazine-thiazolidine system in aqueous environments .
- DFT calculations : Predict electronic properties of the tert-butyl ester and thiazolidinylcarbonyl groups to optimize synthetic routes .
Q. How can reaction yields be improved in multi-step syntheses involving pyrazole-piperazine coupling?
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for Suzuki-Miyaura couplings, as used in tert-butyl-piperazine intermediates .
- Solvent selection : Use tert-butanol for improved solubility of hydrophobic intermediates .
- Workflow automation : Implement flow chemistry to control exothermic reactions and reduce side products .
Methodological Considerations
- Stereochemical analysis : Always cross-validate NMR data with X-ray crystallography for chiral centers .
- Scale-up challenges : Pilot reactions in small batches to assess thermal stability of the tert-butyl ester .
- Regulatory compliance : Follow USP guidelines for impurity profiling, especially for unidentified peaks in HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
